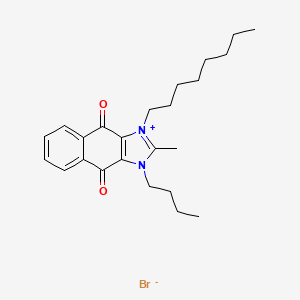

Antibacterial agent 62

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C24H33BrN2O2 |

|---|---|

Molecular Weight |

461.4 g/mol |

IUPAC Name |

1-butyl-2-methyl-3-octylbenzo[f]benzimidazol-3-ium-4,9-dione bromide |

InChI |

InChI=1S/C24H33N2O2.BrH/c1-4-6-8-9-10-13-17-26-18(3)25(16-7-5-2)21-22(26)24(28)20-15-12-11-14-19(20)23(21)27;/h11-12,14-15H,4-10,13,16-17H2,1-3H3;1H/q+1;/p-1 |

InChI Key |

FNODGAVEMPOXCD-UHFFFAOYSA-M |

Canonical SMILES |

CCCCCCCC[N+]1=C(N(C2=C1C(=O)C3=CC=CC=C3C2=O)CCCC)C.[Br-] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on Antibacterial Agent 62: A Novel Redox Cycling Antituberculosis Chemotype

Introduction

Antibacterial agent 62 represents a novel class of compounds known as functionalized dioxonaphthoimidazoliums. This technical guide provides a comprehensive overview of the chemical structure, properties, and mechanism of action of this promising antituberculosis agent. The information presented herein is intended for researchers, scientists, and drug development professionals working in the field of infectious diseases.

Chemical Structure and Properties

The core chemical structure of this compound is a dioxonaphthoimidazolium scaffold. The potency and physicochemical properties of these compounds are influenced by the nature of the N-substituted side chains. A particularly potent, water-soluble analogue identified in key studies is compound 32 .

Table 1: Physicochemical and Antibacterial Properties of Selected Dioxonaphthoimidazolium Analogues

| Compound | R¹ Side Chain | R³ Side Chain | MIC⁹⁰ (μM) vs. M. bovis BCG | MIC⁹⁰ (μM) vs. M. tuberculosis H37Rv | Cytotoxicity (IC₅₀, μM) vs. Vero cells |

| 23 | 3-(dimethylamino)propyl | 3-(dimethylamino)propyl | 0.2 | 0.4 | >100 |

| 24 | 3-(diethylamino)propyl | 3-(diethylamino)propyl | 0.1 | 0.2 | >100 |

| 31 | 3-(dimethylamino)propyl | 4-methoxybenzyl | 0.4 | 0.8 | >100 |

| 32 | 3-(dimethylamino)propyl | 4-(hydroxymethyl)benzyl | 0.2 | 0.4 | >100 |

Mechanism of Action: Redox Cycling and Oxidative Stress

This compound exerts its bactericidal effect through a redox cycling mechanism that leads to the generation of reactive oxygen species (ROS) and disruption of redox homeostasis within mycobacteria.[1][2][3] This process is initiated by the reduction of the quinone moiety of the dioxonaphthoimidazolium scaffold.

The proposed mechanism involves the following key steps:

-

Cellular Uptake and Localization: The cationic and lipophilic nature of the dioxonaphthoimidazolium scaffold facilitates its accumulation within the mycobacterial cell membrane.[1][2]

-

Reduction by Type II NADH Dehydrogenase (NDH-2): The quinone component of the molecule is reduced by the mycobacterial Type II NADH dehydrogenase (NDH-2), a key enzyme in the electron transport chain.[1][3]

-

Generation of Reactive Oxygen Species (ROS): The reduced form of the compound (a hydroquinone) is unstable and rapidly auto-oxidizes in the presence of molecular oxygen. This process generates superoxide radicals (O₂⁻), which can subsequently lead to the formation of other damaging ROS, such as hydrogen peroxide (H₂O₂) and hydroxyl radicals (•OH).

-

Oxidative Stress and Cell Death: The accumulation of ROS overwhelms the antioxidant defense mechanisms of the mycobacteria, leading to extensive damage to cellular components, including lipids, proteins, and DNA, ultimately resulting in bacterial cell death.[1]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of functionalized dioxonaphthoimidazoliums.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a crucial parameter for assessing antibacterial potency.

Workflow for MIC Determination:

Detailed Protocol:

-

Compound Preparation: Two-fold serial dilutions of the test compounds are prepared in a 96-well microtiter plate using Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and glycerol as the diluent.

-

Inoculum Preparation: Mycobacterium bovis BCG or Mycobacterium tuberculosis H37Rv is grown to mid-log phase. The bacterial culture is then diluted to a final concentration of approximately 5 x 10⁵ CFU/mL in Middlebrook 7H9 broth.

-

Inoculation: Each well of the microtiter plate containing the serially diluted compound is inoculated with the bacterial suspension.

-

Incubation: The plates are sealed and incubated at 37°C for 7-14 days.

-

Growth Assessment: After the incubation period, bacterial growth is assessed. This can be done visually by observing turbidity or through the addition of a viability indicator such as Resazurin. A color change from blue to pink indicates bacterial growth.

-

MIC Determination: The MIC is recorded as the lowest concentration of the compound at which no visible growth or color change is observed.

In Vitro Cytotoxicity Assay

To assess the selectivity of the antibacterial agents, their toxicity against mammalian cells is evaluated.

Detailed Protocol:

-

Cell Seeding: Vero cells (African green monkey kidney epithelial cells) are seeded into a 96-well plate at a density of 1 x 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.

-

Compound Addition: The cell culture medium is replaced with fresh medium containing serial dilutions of the test compounds.

-

Incubation: The plates are incubated for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Viability Assessment: Cell viability is determined using a suitable assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The MTT reagent is added to each well, and the plates are incubated for a further 4 hours. The resulting formazan crystals are then solubilized, and the absorbance is measured at a specific wavelength (e.g., 570 nm).

-

IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that causes 50% inhibition of cell growth, is calculated by plotting the percentage of cell viability against the compound concentration.

Conclusion

This compound and its analogues, the functionalized dioxonaphthoimidazoliums, represent a promising new class of antituberculosis agents with a novel mechanism of action. Their ability to induce bactericidal activity through redox cycling and the generation of oxidative stress provides a potential avenue to combat drug-resistant strains of Mycobacterium tuberculosis. Further preclinical development and optimization of this chemical scaffold are warranted to explore its full therapeutic potential.

References

- 1. Chapter - Mycobacterium Tuberculosis and In-Vitro Methods for Screening Anti-TB Drugs | Bentham Science [benthamscience.com]

- 2. Functionalized Dioxonaphthoimidazoliums: A Redox Cycling Chemotype with Potent Bactericidal Activities against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Redox Cycling Dioxonaphthoimidazoliums Disrupt Iron Homeostasis in Mycobacterium bovis Bacillus Calmette-Guérin - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Efficacy of Antibacterial Agent 62 Against Gram-Negative Bacteria

For the Attention Of: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive analysis of the antibacterial activity of "Antibacterial agent 62" (also referred to in scientific literature as AC2P36), with a specific focus on its efficacy against Gram-negative bacteria. Contrary to the initial premise of broad-spectrum activity, the available scientific evidence strongly indicates that this compound, a novel redox cycling antituberculosis chemotype, is largely ineffective against the Gram-negative bacteria tested. This document summarizes the existing data, details the experimental protocols used for its evaluation, and provides visualizations of the relevant biological pathways and experimental workflows. The findings suggest that the core strengths of this agent lie in its potent bactericidal activity against Mycobacterium tuberculosis, including drug-resistant strains, rather than as a viable candidate for treating infections caused by Gram-negative pathogens.

Introduction to this compound

This compound (CAS: 3031364-03-8; Chemical Formula: C24H33BrN2O2) is recognized as a novel redox cycling compound.[1][2] Its primary mechanism of action involves the disruption of redox homeostasis within the bacterial cell, leading to potent bactericidal effects, particularly against both growing and dormant Mycobacterium tuberculosis.[3] The agent's efficacy is linked to its ability to generate reactive oxygen species (ROS), inducing irreversible cellular stress and subsequent cell death. While its anti-tuberculosis properties are well-documented, its activity spectrum against other bacterial types, specifically Gram-negative bacteria, has been a subject of investigation.

Quantitative Data on Antibacterial Activity

The following table summarizes the available quantitative data regarding the minimum inhibitory concentration (MIC) of this compound (AC2P36) against a panel of both Gram-positive and Gram-negative bacteria. The data clearly illustrates a significant disparity in efficacy between these two bacterial classes.

| Bacterial Species | Gram Type | Minimum Inhibitory Concentration (MIC) | Reference |

| Escherichia coli | Gram-Negative | Largely unaffected | [4] |

| Pseudomonas aeruginosa | Gram-Negative | Largely unaffected | [4] |

| Proteus vulgaris | Gram-Negative | Largely unaffected | [4] |

| Staphylococcus aureus | Gram-Positive | Susceptible | [4] |

| Enterococcus faecalis | Gram-Positive | Susceptible | [4] |

| Mycobacterium tuberculosis | Gram-Positive (Acid-Fast) | Potent Activity | [3] |

Note: The term "Largely unaffected" indicates that significant growth inhibition was not observed at the tested concentrations.

Experimental Protocols

The methodologies employed to ascertain the antibacterial spectrum of agent 62 are critical for understanding the presented data. The following outlines a standard protocol for determining the Minimum Inhibitory Concentration (MIC).

Minimum Inhibitory Concentration (MIC) Assay

The MIC, the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, is a standard measure of antibacterial efficacy.

a) Preparation of Bacterial Inoculum:

-

Bacterial strains (e.g., E. coli, P. aeruginosa, S. aureus) are cultured on appropriate agar plates (e.g., Luria-Bertani (LB) agar for Gram-negatives, Tryptic Soy Agar for Gram-positives) and incubated at 37°C for 18-24 hours.

-

Isolated colonies are used to inoculate a suitable broth medium (e.g., LB broth, Mueller-Hinton broth).

-

The broth culture is incubated with shaking at 37°C until it reaches a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 colony-forming units (CFU)/mL.

-

The inoculum is then diluted to the final desired concentration for the assay (typically 5 x 10^5 CFU/mL).

b) Assay Procedure:

-

A two-fold serial dilution of this compound is prepared in a 96-well microtiter plate using the appropriate broth medium.

-

The standardized bacterial inoculum is added to each well.

-

Positive (no antibacterial agent) and negative (no bacteria) control wells are included on each plate.

-

The microtiter plates are incubated at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the agent at which there is no visible growth of the bacteria.

Visualizations

Proposed Mechanism of Action: Redox Cycling

The primary mechanism of this compound involves redox cycling, which is particularly effective against mycobacteria. The following diagram illustrates this proposed pathway.

Caption: Proposed redox cycling mechanism of this compound.

Experimental Workflow for Antibacterial Specificity Testing

The workflow for determining the bacterial spectrum of a novel antibacterial agent is a systematic process.

Caption: Workflow for determining the antibacterial spectrum of a compound.

Discussion and Conclusion

The available data from scientific studies indicates that this compound (AC2P36) exhibits a narrow spectrum of activity.[4] While it is a potent inhibitor of Gram-positive bacteria, particularly Mycobacterium tuberculosis and to a lesser extent Staphylococcus aureus and Enterococcus faecalis, it does not demonstrate significant activity against the tested Gram-negative species, including Escherichia coli, Pseudomonas aeruginosa, and Proteus vulgaris.[4]

The likely reason for this disparity is the fundamental difference in the cell envelope structure between Gram-positive and Gram-negative bacteria. The outer membrane of Gram-negative bacteria provides a formidable permeability barrier that can prevent many antibacterial agents from reaching their intracellular targets. It is plausible that this compound is unable to effectively penetrate this outer membrane to initiate its redox cycling mechanism within the cytoplasm of Gram-negative bacteria.

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. Sapienic acid | Antibacterial Agent | DC Chemicals [dcchemicals.com]

- 4. Targeting Mycobacterium tuberculosis sensitivity to thiol stress at acidic pH kills the bacterium and potentiates antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Efficacy of Antibacterial Agent 62 (Proxy: Levofloxacin): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in vitro efficacy of the broad-spectrum fluoroquinolone antibacterial agent, Levofloxacin, used here as a proxy for "Antibacterial agent 62." The document details its mechanism of action, summarizes its activity against a range of clinically significant Gram-positive and Gram-negative bacteria through extensive Minimum Inhibitory Concentration (MIC) data, and provides detailed experimental protocols for the determination of antibacterial efficacy. Visualizations of the mechanism of action and experimental workflows are included to facilitate understanding.

Mechanism of Action

Levofloxacin exerts its bactericidal effect by inhibiting two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination.

-

In Gram-negative bacteria , the primary target for levofloxacin is DNA gyrase (a heterotetramer of two GyrA and two GyrB subunits). DNA gyrase is responsible for introducing negative supercoils into the DNA, a process vital for relieving torsional stress during DNA replication and transcription.

-

In Gram-positive bacteria , the primary target is topoisomerase IV (composed of two ParC and two ParE subunits). This enzyme is essential for the decatenation (separation) of interlinked daughter chromosomes following DNA replication, allowing for proper segregation into daughter cells.

By binding to the enzyme-DNA complex, levofloxacin stabilizes this transient state, leading to the accumulation of double-stranded DNA breaks. This disruption of DNA integrity ultimately triggers a cascade of events resulting in bacterial cell death.

Mechanism of Action of Levofloxacin.

In Vitro Efficacy

The in vitro activity of Levofloxacin has been extensively evaluated against a wide array of bacterial pathogens. The following tables summarize the Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of the antibiotic that prevents visible growth of a microorganism. MIC₅₀ and MIC₉₀ values correspond to the concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.

Table 1: In Vitro Activity of Levofloxacin against Gram-Positive Bacteria

| Organism | No. of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Staphylococcus aureus (Methicillin-susceptible) | Varies by study | 0.12 - 2 | 0.25 - 0.5 | 0.5 - 1 |

| Staphylococcus aureus (Methicillin-resistant) | Varies by study | 0.12 - >32 | 1 - 4 | 16 - >32 |

| Staphylococcus epidermidis | Varies by study | ≤0.06 - >32 | 0.5 | 16 |

| Streptococcus pneumoniae (Penicillin-susceptible) | Varies by study | ≤0.12 - 2 | 1 | 1 |

| Streptococcus pneumoniae (Penicillin-resistant) | Varies by study | ≤0.12 - 2 | 1 | 1 |

| Enterococcus faecalis | Varies by study | 0.5 - 16 | 1 | 8 |

Table 2: In Vitro Activity of Levofloxacin against Gram-Negative Bacteria

| Organism | No. of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Escherichia coli | Varies by study | ≤0.03 - >32 | 0.06 - 0.25 | 2 - >32 |

| Klebsiella pneumoniae | Varies by study | ≤0.06 - >32 | 0.12 - 0.25 | 2 - 8 |

| Pseudomonas aeruginosa | Varies by study | 0.12 - >32 | 1 - 2 | 8 - >32 |

| Haemophilus influenzae | Varies by study | ≤0.015 - 0.5 | 0.015 - 0.03 | 0.03 - 0.06 |

| Moraxella catarrhalis | Varies by study | ≤0.015 - 0.25 | 0.03 | 0.06 |

| Enterobacter cloacae | Varies by study | ≤0.06 - >32 | 0.12 - 0.25 | 2 - 16 |

Experimental Protocols

The following protocols are standard methods for determining the in vitro efficacy of antibacterial agents.

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This method is used to determine the lowest concentration of an antibacterial agent that inhibits the visible growth of a bacterium in a liquid medium.

Materials:

-

Sterile 96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial inoculum standardized to 0.5 McFarland turbidity (approximately 1.5 x 10⁸ CFU/mL), then diluted to a final concentration of 5 x 10⁵ CFU/mL in the wells.

-

Stock solution of Levofloxacin

-

Sterile diluent (e.g., sterile water or saline)

-

Incubator (35°C ± 2°C)

Procedure:

-

Preparation of Antibiotic Dilutions: Perform serial two-fold dilutions of the Levofloxacin stock solution in CAMHB directly in the 96-well plate to achieve a range of desired concentrations. Typically, 50 µL of CAMHB is added to wells 2 through 12. 100 µL of the antibiotic stock solution is added to well 1, and then 50 µL is serially transferred from well 1 to well 11, mixing at each step. The final 50 µL from well 11 is discarded. Well 12 serves as a growth control (no antibiotic).

-

Inoculation: Add 50 µL of the standardized bacterial suspension to each well, bringing the final volume to 100 µL.

-

Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

-

Reading Results: The MIC is determined as the lowest concentration of Levofloxacin in which there is no visible growth (turbidity) compared to the growth control well.

Workflow for MIC Determination.

Determination of Minimum Bactericidal Concentration (MBC)

This assay is performed to determine the lowest concentration of an antibacterial agent that results in a ≥99.9% reduction in the initial bacterial inoculum.

Materials:

-

Results from the MIC test (broth microdilution plate)

-

Sterile Tryptic Soy Agar (TSA) plates

-

Sterile pipette tips and micropipette

-

Incubator (35°C ± 2°C)

Procedure:

-

Subculturing: Following the MIC determination, take a 10 µL aliquot from each well of the microtiter plate that showed no visible growth (i.e., the MIC well and all wells with higher concentrations).

-

Plating: Spot-inoculate the 10 µL aliquot onto a TSA plate.

-

Incubation: Incubate the TSA plates at 35°C ± 2°C for 18-24 hours.

-

Reading Results: The MBC is the lowest concentration of the antibacterial agent that results in no bacterial growth (or a colony count that is ≥99.9% lower than the initial inoculum count) on the agar plate.

Workflow for MBC Determination.

Conclusion

Levofloxacin demonstrates potent in vitro bactericidal activity against a broad spectrum of Gram-positive and Gram-negative bacteria by targeting essential enzymes involved in DNA replication. The data presented in this guide, derived from standardized testing protocols, confirms its efficacy against many clinically relevant pathogens. This document serves as a foundational resource for researchers and drug development professionals engaged in the study and application of fluoroquinolone antibiotics.

Whitepaper: Preliminary Toxicity Profile of Antibacterial Agent 62

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This document outlines the preliminary toxicity assessment of a novel investigational compound, "Antibacterial agent 62." The enclosed data represents the initial safety evaluation, encompassing acute systemic toxicity, in vitro cytotoxicity, and genotoxicity potential. Methodologies for all conducted experiments are detailed to ensure reproducibility. The findings suggest a moderate acute toxicity profile and a manageable cytotoxic footprint against human cell lines, with no significant mutagenic activity observed in the Ames assay. A hypothesized pathway for observed cytotoxicity is presented. These preliminary results provide a foundational dataset for further non-clinical safety studies.

Acute Systemic Toxicity

The acute oral toxicity of this compound was evaluated in a rodent model (Sprague-Dawley rats) to determine the median lethal dose (LD50). The study was conducted following OECD Guideline 423.

Experimental Protocol: Acute Oral Toxicity (Limit Test)

-

Species: Sprague-Dawley rats (n=3 per group, female).

-

Vehicle: 0.5% Carboxymethylcellulose (CMC) in sterile water.

-

Administration: Single oral gavage.

-

Dosage Levels: A starting dose of 300 mg/kg was used, followed by sequential testing at 2000 mg/kg based on the outcome, as per the limit test procedure.

-

Observation Period: 14 days.

-

Parameters Observed: Clinical signs of toxicity (changes in skin, fur, eyes, respiration, autonomic and central nervous system), body weight changes, and mortality.

-

Endpoint: Determination of the LD50 value or classification of the substance into a GHS toxicity category.

Data Summary: Acute Oral Toxicity

| Parameter | Value | GHS Category |

| LD50 (Oral, Rat) | > 2000 mg/kg | Category 5 or Unclassified |

| Observations | No mortality or significant clinical signs of toxicity were observed at the limit dose of 2000 mg/kg. Minor, transient hypoactivity was noted within the first 4 hours post-dosing, with full recovery thereafter. No significant changes in body weight were recorded compared to the control group. |

In Vitro Cytotoxicity Assessment

The cytotoxic potential of this compound was assessed against two human cell lines to evaluate its effect on cell viability. A human liver carcinoma cell line (HepG2) and a human embryonic kidney cell line (HEK293) were selected to represent key organs involved in drug metabolism and excretion.

Experimental Protocol: MTT Assay

-

Cell Lines: HepG2 (ATCC HB-8065), HEK293 (ATCC CRL-1573).

-

Assay Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures cellular metabolic activity as an indicator of cell viability.

-

Procedure:

-

Cells were seeded in 96-well plates at a density of 1 x 10⁴ cells/well and incubated for 24 hours.

-

Cells were then treated with this compound at various concentrations (0.1 µM to 100 µM) for 48 hours.

-

Following treatment, MTT reagent was added to each well and incubated for 4 hours to allow for formazan crystal formation.

-

The formazan crystals were solubilized using Dimethyl Sulfoxide (DMSO).

-

Absorbance was measured at 570 nm using a microplate reader.

-

-

Data Analysis: The half-maximal inhibitory concentration (IC50) was calculated from the dose-response curve.

Data Summary: In Vitro Cytotoxicity

| Cell Line | Tissue of Origin | IC50 (µM) |

| HepG2 | Human Liver | 42.5 |

| HEK293 | Human Kidney | 78.1 |

Genotoxicity Assessment

The mutagenic potential of this compound was evaluated using the bacterial reverse mutation assay (Ames test) in accordance with OECD Guideline 471.

Experimental Protocol: Ames Test

-

Strains: Salmonella typhimurium strains TA98, TA100, TA1535, and TA1537, and Escherichia coli strain WP2 uvrA.

-

Metabolic Activation: The assay was performed both in the presence (+S9) and absence (-S9) of a rat liver homogenate (S9 fraction) to account for metabolic activation of potential mutagens.

-

Procedure:

-

Bacterial strains were exposed to various concentrations of this compound on minimal glucose agar plates.

-

Positive controls (e.g., sodium azide, 2-nitrofluorene) and a vehicle control were run in parallel.

-

Plates were incubated at 37°C for 48-72 hours.

-

-

Endpoint: A positive result is defined as a dose-related increase in the number of revertant colonies to at least twice the vehicle control value.

Data Summary: Ames Test

| Bacterial Strain | Metabolic Activation (-S9) | Metabolic Activation (+S9) | Result |

| S. typhimurium TA98 | Negative | Negative | Non-mutagenic |

| S. typhimurium TA100 | Negative | Negative | Non-mutagenic |

| S. typhimurium TA1535 | Negative | Negative | Non-mutagenic |

| S. typhimurium TA1537 | Negative | Negative | Non-mutagenic |

| E. coli WP2 uvrA | Negative | Negative | Non-mutagenic |

| Conclusion | This compound did not induce a significant increase in revertant colonies in any of the tested strains, with or without metabolic activation. |

Visualizations: Workflows and Pathways

Overall Toxicity Assessment Workflow

The following diagram illustrates the logical flow of the preliminary toxicity screening process for this compound.

Caption: Workflow for the preliminary toxicity assessment of a novel compound.

Hypothesized Cytotoxicity Pathway

Based on the observed cytotoxicity in HepG2 cells, a hypothesized mechanism involves the induction of the intrinsic apoptotic pathway via mitochondrial stress.

Caption: Hypothesized intrinsic apoptosis pathway induced by Agent 62.

Structure-Activity Relationship of Novel 4-Aminoquinoline-Based Antibacterial Agents: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

The rise of antimicrobial resistance necessitates the urgent development of novel antibiotics.[1] This guide delves into the structure-activity relationship (SAR) of a promising series of 4-aminoquinoline-hydrazone and isatin hybrids, offering insights into their design, synthesis, and evaluation as potential antibacterial agents. The innovative fusion of 4-aminoquinoline and hydrazone or isatin moieties has yielded compounds with significant antimicrobial effects, particularly against clinically relevant bacterial strains.[1]

Core Compound Structures and SAR Insights

The investigated compounds are broadly categorized into two series: 4-aminoquinoline-benzohydrazide derivatives bearing aryl aldehydes (HD1-23) and those with substituted isatin warheads (HS1-12).[1] The core chemical scaffold involves the hybridization of two or more active pharmacophores, a strategy aimed at overcoming existing resistance mechanisms.[1]

Key findings from the SAR studies indicate that substitutions on the aryl aldehyde and isatin moieties significantly influence the antibacterial potency and spectrum of activity.

4-Aminoquinoline-Hydrazone Series (HD)

The HD series generally exhibited notable activity against Enterococcus faecalis and the Gram-negative Pseudomonas aeruginosa.[1] However, most compounds in this series showed minimal activity against Bacillus subtilis.[1]

Key Observations:

-

Aryl Aldehyde Substitutions: The nature and position of substituents on the aryl aldehyde ring are critical for activity. Compound HD6 emerged as a particularly potent agent from this series.[1]

-

Broad Spectrum Potential: Certain compounds, including HD1, HD4, HD6, and HD11, demonstrated moderate to good antibacterial activity across a range of tested bacterial strains.[1]

4-Aminoquinoline-Isatin Hybrid Series (HS)

The HS series displayed inhibitory effects primarily against the Gram-positive bacteria Enterococcus faecalis and Staphylococcus aureus.[1] A significant limitation of this series was the lack of activity against P. aeruginosa.[1]

Key Observations:

-

Isatin Substitutions: Compounds HS7 and HS8 showed mild activity against the tested isolates, suggesting that specific substitutions on the isatin ring can modulate antibacterial efficacy.[1]

Quantitative Analysis of Antibacterial Activity

The antibacterial efficacy of the synthesized compounds was quantitatively assessed by determining their Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Table 1: Minimum Inhibitory Concentrations (MIC) of Lead Compound HD6

| Bacterial Strain | MIC (µg/mL) |

| Bacillus subtilis | 8 |

| Staphylococcus aureus | 128 |

| Pseudomonas aeruginosa | 8 |

Data extracted from a study on 4-aminoquinoline-hydrazone hybrids.[1]

Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antibacterial agent required to kill a particular bacterium.

Table 2: Minimum Bactericidal Concentration (MBC) of Lead Compound HD6

| Bacterial Strain | MBC (µg/mL) |

| Bacillus subtilis | 8 |

Data extracted from a study on 4-aminoquinoline-hydrazone hybrids.[1]

Synergistic Effects

The potential for synergistic interactions with existing antibiotics was also investigated. Compound HD6, when combined with ciprofloxacin (CIP), demonstrated a synergistic effect against P. aeruginosa, with a Fractional Inhibitory Concentration Index (FICI) of 0.375.[1] An FICI value of ≤ 0.5 is indicative of synergy.

Experimental Protocols

Antimicrobial Susceptibility Testing

The initial screening of antibacterial activity was performed using the agar well diffusion method.

-

Preparation of Inoculum: Bacterial strains were cultured in nutrient broth overnight at 37°C. The turbidity of the bacterial suspension was adjusted to the 0.5 McFarland standard.

-

Agar Plate Preparation: Mueller-Hinton agar was poured into sterile Petri plates and allowed to solidify.

-

Inoculation: The standardized bacterial culture was uniformly swabbed over the surface of the agar.

-

Well Preparation and Compound Application: Wells of 6 mm diameter were punched into the agar. A 100 µL solution of each test compound (at a specified concentration) was added to the wells.

-

Incubation: The plates were incubated at 37°C for 24 hours.

-

Measurement: The diameter of the zone of inhibition around each well was measured in millimeters.

Minimum Inhibitory Concentration (MIC) Determination

The MIC values were determined using the broth microdilution method in 96-well microtiter plates.

-

Preparation of Compound Dilutions: Serial dilutions of the test compounds were prepared in Mueller-Hinton broth.

-

Inoculation: Each well was inoculated with a standardized bacterial suspension.

-

Controls: Positive (broth with bacteria) and negative (broth only) controls were included.

-

Incubation: The plates were incubated at 37°C for 24 hours.

-

Observation: The MIC was recorded as the lowest concentration of the compound that completely inhibited visible bacterial growth.

Minimum Bactericidal Concentration (MBC) Determination

-

Subculturing: Following the MIC assay, a small aliquot from the wells showing no visible growth was subcultured onto fresh Mueller-Hinton agar plates.

-

Incubation: The plates were incubated at 37°C for 24 hours.

-

Observation: The MBC was determined as the lowest concentration of the compound that resulted in no bacterial growth on the agar plates.

Logical Workflow of Antibacterial Agent Development

The following diagram illustrates the general workflow from compound design to the identification of a lead antibacterial agent, as exemplified by the study on 4-aminoquinoline-hydrazones.

Caption: Workflow for the development of novel 4-aminoquinoline-based antibacterial agents.

Conclusion

The SAR studies on 4-aminoquinoline-hydrazone and isatin hybrids have successfully identified promising lead compounds with potent antibacterial activity.[1] Notably, compound HD6 has demonstrated low MIC and MBC values, bactericidal properties, and synergistic effects with ciprofloxacin, marking it as a strong candidate for further optimization.[1] These findings provide a valuable foundation for the development of a new class of antibacterial agents to combat the growing threat of antimicrobial resistance.

References

Technical Guide: Solubility and Stability Testing of Amoxicillin, a Representative Antibacterial Agent

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles and practical methodologies for assessing the solubility and stability of amoxicillin, a widely used β-lactam antibiotic. The information presented herein is intended to serve as a valuable resource for professionals engaged in the research, development, and quality control of antibacterial agents.

Introduction to Amoxicillin

Amoxicillin is a broad-spectrum, semi-synthetic antibiotic belonging to the aminopenicillin class.[1] Its bactericidal activity is achieved by inhibiting the synthesis of the bacterial cell wall.[2][3] Specifically, amoxicillin binds to and inactivates penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall, which are essential enzymes for the final steps of peptidoglycan synthesis.[1][3] This inhibition leads to a compromised cell wall and ultimately results in bacterial cell lysis.[3] The trihydrate form of amoxicillin is the most stable solid form and is commonly used in pharmaceutical formulations.[4]

Solubility Profile of Amoxicillin

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that influences its dissolution, absorption, and overall bioavailability. Amoxicillin trihydrate is classified as a Biopharmaceutics Classification System (BCS) Class I drug, indicating high solubility and high permeability.[4] Its solubility is pH-dependent.[4]

Table 1: Solubility of Amoxicillin in Various Solvents

| Solvent | Solubility | Reference |

| Water | 1 g in approx. 370 mL | [5] |

| Water | Slightly soluble | [6] |

| Methanol | 1 g in approx. 330 mL | [5] |

| Methanol | Slightly soluble | [6] |

| Ethanol (~750 g/l) | Very slightly soluble | [4] |

| Ethanol | Slightly soluble | [6] |

| Dimethyl sulfoxide (DMSO) | Approx. 25 mg/mL | |

| Dimethylformamide (DMF) | Approx. 5 mg/mL | |

| Phosphate Buffer (1%, pH 7) | 1 g in approx. 290 mL | [5] |

| PBS (pH 7.2) | Approx. 1 mg/mL | |

| Dilute NaOH | Soluble | [6] |

| Dilute Acids | Soluble | [4] |

| Ether | Very slightly soluble | [4] |

| Fatty Oils | Very slightly soluble | [4] |

Stability Testing of Amoxicillin

Stability testing is a crucial component of drug development, ensuring that a drug substance or product maintains its quality, safety, and efficacy throughout its shelf life. Forced degradation studies are performed to identify potential degradation products and establish the stability-indicating nature of analytical methods.[7][8]

Forced Degradation Studies

Forced degradation, or stress testing, involves subjecting the drug substance to conditions more severe than accelerated stability testing. This helps to elucidate the degradation pathways and validate the analytical methods used for stability assessment.[7]

Table 2: Summary of Forced Degradation Conditions for Amoxicillin

| Stress Condition | Reagent/Condition | Temperature | Duration |

| Acid Hydrolysis | 0.375 M HCl | 25 °C | 30 min |

| Alkaline Hydrolysis | 0.015 M NaOH | 25 °C | 15 min |

| Oxidation | 1.5% H₂O₂ | 25 °C | 30 min |

| Thermal Degradation (Dry Heat) | Hot Air Oven | 105 °C | 3 h |

| Thermal Degradation (Wet Heat) | Pre-saturated Hot Air Oven with Steam | 105 °C | 3 h |

| Photodegradation | 1.2 million lux hours and 200 watts h/m² | 25 °C | 17 days |

| Metal Ion Catalysis | 0.001 M Copper(II) Acetate (pH 3) | 25 °C | 30 min |

Note: The conditions listed are based on a study by Gallo et al. and may need to be optimized for specific formulations or purposes.[7]

Experimental Protocols

The following are detailed methodologies for conducting forced degradation studies on amoxicillin.

3.2.1. Preparation of Stock Solution

A stock solution of amoxicillin is typically prepared in a suitable solvent system, such as a mixture of pH 5.0 buffer and methanol (e.g., 95:5 v/v).[9] The concentration should be appropriate for the analytical method being used (e.g., 1.25 mg/mL of anhydrous amoxicillin).[7]

3.2.2. Acid Hydrolysis

-

To a known volume of the amoxicillin stock solution, add an equal volume of 0.375 M hydrochloric acid.

-

Maintain the mixture at 25 °C for 30 minutes.[7]

-

After the specified time, neutralize the solution with an appropriate concentration of sodium hydroxide.

-

Dilute the resulting solution to a suitable concentration with the mobile phase for HPLC analysis.

3.2.3. Alkaline Hydrolysis

-

To a known volume of the amoxicillin stock solution, add an equal volume of 0.015 M sodium hydroxide.

-

Maintain the mixture at 25 °C for 15 minutes.[7]

-

Neutralize the solution with an appropriate concentration of hydrochloric acid.

-

Dilute the resulting solution to a suitable concentration with the mobile phase for HPLC analysis.

3.2.4. Oxidative Degradation

-

To a known volume of the amoxicillin stock solution, add an equal volume of 1.5% hydrogen peroxide.

-

Keep the solution at 25 °C for 30 minutes.[7]

-

Dilute the resulting solution to a suitable concentration with the mobile phase for HPLC analysis.

3.2.5. Thermal Degradation

-

For dry heat degradation, spread a thin layer of amoxicillin powder in a glass flask and place it in a hot air oven at 105 °C for 3 hours.[7]

-

For wet heat degradation, expose a thin layer of amoxicillin powder to a pre-saturated hot air oven with steam at 105 °C for 3 hours.[7]

-

After exposure, allow the sample to cool to room temperature.

-

Dissolve a known amount of the stressed powder in the diluent to achieve the desired concentration for HPLC analysis.

3.2.6. Photostability Testing

-

Expose the amoxicillin drug substance (as a thin powder layer) or solution to a light source capable of providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.[7]

-

A photostability chamber can be used for this purpose.

-

A control sample should be protected from light by wrapping it in aluminum foil.

-

After exposure, prepare a solution of the stressed sample for HPLC analysis.

Stability-Indicating Analytical Method

A validated stability-indicating high-performance liquid chromatography (HPLC) method is essential for separating and quantifying amoxicillin from its degradation products.

Table 3: Example of a Stability-Indicating HPLC Method for Amoxicillin

| Parameter | Condition |

| Column | Inertsil C18 (250 x 4.0 mm, 4 µm) |

| Mobile Phase | pH 5.0 Buffer : Methanol (95:5 v/v) |

| Flow Rate | 1.0 mL/minute |

| Detection Wavelength | 220 nm |

| Injection Volume | 50 µL |

| Column Temperature | Ambient |

This is an example method; specific conditions may need to be optimized.[8][9]

Visualizations

Experimental Workflow for Forced Degradation Studies

References

- 1. youtube.com [youtube.com]

- 2. Instructive Mechanism Of Action Of Amoxicillin Explained [mvs-pharma.com]

- 3. pexacy.com [pexacy.com]

- 4. usp-pqm.org [usp-pqm.org]

- 5. Amoxicillin | C16H19N3O5S | CID 33613 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. medipharmsai.com [medipharmsai.com]

- 7. scielo.br [scielo.br]

- 8. Development and validation of stability indicating HPLC methods for related substances and assay analyses of amoxicillin and potassium clavulanate mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

The Impact of Antibacterial Agent 62 on the Cellular Morphology of Mycobacterium tuberculosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antibacterial agent 62, a novel compound within the dioxonaphthoimidazolium class, presents a promising redox cycling chemotype with potent bactericidal efficacy against Mycobacterium tuberculosis (M. tb), the causative agent of tuberculosis. This technical guide provides an in-depth analysis of the agent's mechanism of action and its consequential effects on the morphology of M. tb. By leveraging a redox-driven pathway, Agent 62 induces significant oxidative stress, leading to a cascade of events that disrupt cellular homeostasis and integrity. This document outlines the experimental methodologies for assessing these morphological changes and presents the expected quantitative data in a structured format to facilitate comparative analysis.

Introduction

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis necessitates the development of novel antibacterial agents with unique mechanisms of action. This compound, a functionalized dioxonaphthoimidazolium, has been identified as a potent antituberculosis chemotype.[1][2] Its mode of action is distinct from many current antitubercular drugs, offering a potential solution to combat resistant infections. This guide focuses on the downstream effects of Agent 62's primary mechanism, specifically the induced alterations in the cellular morphology of M. tb. Understanding these morphological changes is crucial for elucidating the full scope of the agent's bactericidal activity and for the development of structure-activity relationships in future drug design.

Mechanism of Action: A Redox-Driven Cascade

The bactericidal activity of this compound is primarily attributed to its function as a redox cycler.[1][3] The core of its mechanism involves the generation of reactive oxygen species (ROS) within the mycobacterial cell, leading to widespread cellular damage.

The proposed signaling pathway is as follows:

-

Cellular Uptake and Localization: Due to its cationic and amphiphilic nature, Agent 62 is drawn to the lipid-rich mycobacterial cell membrane.[2]

-

Redox Cycling Initiation: Within the cell, the quinone moiety of Agent 62 is reduced by the type II NADH dehydrogenase (NDH-2), a key enzyme in the mycobacterial respiratory chain.[1][2]

-

ROS Generation: The reduced form of Agent 62 is unstable and rapidly auto-oxidizes, transferring electrons to molecular oxygen to produce superoxide radicals (O₂⁻). These are subsequently converted to other highly reactive oxygen species, such as hydrogen peroxide (H₂O₂) and hydroxyl radicals (•OH).[4]

-

Disruption of Iron Homeostasis: The surge in intracellular ROS creates a state of oxidative stress. This disrupts the delicate balance of iron homeostasis, a critical element for mycobacterial survival and pathogenesis. The oxidative environment can lead to the release of free iron from iron-sulfur clusters and other iron-containing proteins, which in turn can catalyze the formation of more ROS via the Fenton reaction.[4]

-

Cellular Damage and Death: The accumulation of ROS and the dysregulation of iron lead to extensive damage to vital cellular components, including lipids, proteins, and DNA. This widespread damage culminates in the loss of cellular integrity and, ultimately, cell death.[4]

Below is a diagrammatic representation of this signaling pathway.

Caption: Mechanism of action of this compound.

Effects on Bacterial Cell Morphology

The significant oxidative stress and disruption of cellular processes induced by this compound are expected to manifest in observable changes to the morphology of M. tuberculosis. While direct quantitative data for this specific compound is emerging, based on its mechanism and the known effects of oxidative stress and cell wall-targeting agents on mycobacteria, the following morphological alterations are anticipated.

Quantitative Morphological Data

The following table summarizes the expected quantitative changes in M. tb cell morphology following treatment with this compound. These values are hypothetical and serve as a guide for expected outcomes in experimental studies.

| Morphological Parameter | Untreated Control (Mean ± SD) | Agent 62 Treated (Mean ± SD) | Method of Measurement |

| Cell Length (µm) | 2.5 ± 0.5 | 2.2 ± 0.7 | TEM, SEM, AFM |

| Cell Width (nm) | 300 ± 50 | 350 ± 80 | TEM, SEM, AFM |

| Cell Wall Thickness (nm) | 15 ± 3 | 10 ± 4 | TEM |

| Surface Roughness (nm) | 5 ± 2 | 15 ± 5 | AFM |

| Percentage of Filamentous Cells | < 1% | > 10% | Light Microscopy, SEM |

| Percentage of Spheroplasts | < 0.1% | > 5% | TEM, SEM |

Experimental Protocols

To quantitatively and qualitatively assess the morphological changes induced by this compound, a combination of high-resolution microscopy techniques is recommended.

General Experimental Workflow

The following diagram illustrates a typical workflow for studying the morphological effects of an antibacterial agent on M. tb.

Caption: Workflow for morphological analysis of M. tb.

Transmission Electron Microscopy (TEM) Protocol

TEM provides high-resolution images of the internal structures of the bacterial cell, including the cell wall, membrane, and cytoplasm.

-

Culture and Treatment: Grow M. tuberculosis H37Rv to mid-log phase in Middlebrook 7H9 broth supplemented with OADC. Treat the culture with this compound at a concentration of 1-5x the Minimum Inhibitory Concentration (MIC) for 24-48 hours. An untreated control should be run in parallel.

-

Fixation: Pellet the bacterial cells by centrifugation and wash with phosphate-buffered saline (PBS). Fix the cells in 2.5% glutaraldehyde in 0.1 M cacodylate buffer for at least 2 hours at room temperature.

-

Post-fixation and Staining: Wash the fixed cells in cacodylate buffer and post-fix with 1% osmium tetroxide for 1 hour. Subsequently, stain the cells with 1% uranyl acetate.

-

Dehydration and Embedding: Dehydrate the samples through a graded series of ethanol concentrations (e.g., 50%, 70%, 90%, 100%). Infiltrate the dehydrated pellets with resin (e.g., Epon) and polymerize at 60°C for 48 hours.

-

Sectioning and Imaging: Cut ultrathin sections (70-90 nm) using an ultramicrotome and place them on copper grids. Stain the sections with uranyl acetate and lead citrate. Image the sections using a transmission electron microscope.

Scanning Electron Microscopy (SEM) Protocol

SEM is used to visualize the surface topography of the bacterial cells.

-

Culture and Treatment: Follow the same procedure as for TEM.

-

Fixation: After treatment, adhere the bacterial cells to poly-L-lysine coated coverslips. Fix the cells with 2.5% glutaraldehyde in 0.1 M cacodylate buffer.

-

Dehydration: Dehydrate the samples in a graded ethanol series.

-

Drying: Subject the samples to critical point drying to preserve their three-dimensional structure.

-

Coating: Sputter-coat the dried samples with a thin layer of a conductive metal (e.g., gold-palladium).

-

Imaging: Image the coated samples using a scanning electron microscope.

Atomic Force Microscopy (AFM) Protocol

AFM provides high-resolution topographical images and can also measure the mechanical properties of the cell surface.

-

Sample Preparation: Immobilize freshly harvested and washed M. tuberculosis cells (both treated and untreated) onto a suitable substrate, such as a freshly cleaved mica surface treated with poly-L-lysine.

-

Imaging: Perform imaging in contact or tapping mode in either air or liquid (PBS). Use a silicon nitride cantilever with a sharp tip.

-

Data Analysis: Analyze the acquired images to determine cell dimensions and surface roughness. Force spectroscopy can be used to probe the elasticity and adhesion of the cell wall.

Conclusion

This compound represents a significant advancement in the search for novel antituberculosis therapies. Its unique redox cycling mechanism of action leads to substantial oxidative stress, which in turn is expected to cause distinct and measurable changes in the cellular morphology of Mycobacterium tuberculosis. The experimental protocols and expected quantitative data presented in this guide provide a framework for researchers to further investigate the multifaceted effects of this promising antibacterial agent. A thorough understanding of the morphological consequences of treatment will not only deepen our knowledge of its bactericidal activity but also aid in the rational design of next-generation antitubercular drugs.

References

Technical Whitepaper: Investigating the Novelty of Antibacterial Agent 62

For distribution to: Researchers, Scientists, and Drug Development Professionals.

Preamble: This document provides an in-depth technical overview of a novel class of antibacterial compounds, exemplified by the research designation "Antibacterial agent 62". This agent belongs to a series of functionalized dioxonaphthoimidazoliums, which represent a novel redox cycling chemotype with potent bactericidal activity against Mycobacterium tuberculosis, including drug-resistant and non-replicating strains.

Core Discovery: Initial investigations have identified "this compound" as a member of a potent class of anti-tuberculosis compounds. These agents operate via a distinct mechanism of action, leveraging the bacterium's own respiratory enzymes to generate lethal levels of reactive oxygen species (ROS). The foundational research for this class of molecules is detailed in the publication Functionalized Dioxonaphthoimidazoliums: A Redox Cycling Chemotype with Potent Bactericidal Activities against Mycobacterium tuberculosis[1][2][3][4]. This document synthesizes the key findings, protocols, and mechanisms from this primary research.

Mechanism of Action

The bactericidal activity of the dioxonaphthoimidazolium scaffold is not based on traditional antibiotic pathways like cell wall or protein synthesis inhibition. Instead, it employs a sophisticated redox cycling mechanism that turns a fundamental bacterial process into a self-destructive pathway.

The core of this mechanism involves the Type II NADH dehydrogenase (NDH-2), a key enzyme in the mycobacterial respiratory chain. The process unfolds as follows:

-

Enzyme Interaction: The dioxonaphthoimidazolium compound is reduced by the mycobacterial NDH-2 enzyme, which donates electrons from NADH.

-

ROS Generation: The reduced compound then spontaneously re-oxidizes by transferring these electrons to molecular oxygen (O₂).

-

Oxidative Stress: This reaction generates superoxide radicals (O₂⁻), a potent reactive oxygen species.

-

Cellular Damage: The resulting surge in intracellular ROS leads to overwhelming oxidative stress, causing widespread damage to essential cellular components and ultimately leading to cell death[1][3][4].

This targeted generation of ROS within the bacterium makes the mechanism highly efficient. Furthermore, subsequent research has shown this process also profoundly disrupts iron homeostasis, creating a vicious cycle of oxidative stress and metal imbalance that enhances the compound's lethality[5].

Quantitative Data Summary

The following tables summarize the in vitro activity of representative compounds from the dioxonaphthoimidazolium series against Mycobacterium tuberculosis (H37Rv strain) and their cytotoxicity against a mammalian cell line. Analogue 32 is highlighted as a potent, water-soluble example from the foundational study[1].

Table 1: Anti-mycobacterial Activity

| Compound | MIC₉₀ (µM) | Selectivity Index (SI)¹ |

|---|---|---|

| Analogue 32 | 0.19 | >526 |

| Isoniazid | 0.36 | - |

| Rifampicin | 0.002 | - |

¹ Selectivity Index is calculated as (CC₅₀ in Vero cells) / (MIC₉₀ in H37Rv). A higher value indicates greater selectivity for the bacteria.

Table 2: Cytotoxicity Data

| Compound | CC₅₀ in Vero Cells (µM) |

|---|---|

| Analogue 32 | >100 |

| Podophyllotoxin | 0.007 |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the primary research.

Minimum Inhibitory Concentration (MIC) Assay

-

Bacterial Culture: Mycobacterium tuberculosis H37Rv is cultured in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 0.05% Tween 80, and 10% ADC (albumin-dextrose-catalase) enrichment.

-

Compound Preparation: Test compounds are serially diluted in DMSO and then further diluted in 7H9 broth to achieve the final desired concentrations.

-

Inoculation: Microplates are prepared with the serially diluted compounds. A standardized bacterial inoculum is added to each well to a final optical density at 600 nm (OD₆₀₀) of 0.001.

-

Incubation: Plates are incubated at 37°C for 7 days.

-

Endpoint Reading: Following incubation, bacterial growth is quantified by adding Resazurin (final concentration 0.0025% w/v) and incubating for an additional 24 hours. Fluorescence (Ex/Em 560/590 nm) is measured to determine metabolic activity.

-

MIC₉₀ Determination: The MIC₉₀ is defined as the lowest concentration of the compound that inhibits bacterial growth by at least 90% compared to the untreated control.

Cytotoxicity Assay (Vero Cells)

-

Cell Culture: Vero (African green monkey kidney) cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum at 37°C in a 5% CO₂ atmosphere.

-

Assay Setup: Cells are seeded into 96-well plates at a density of 1 x 10⁴ cells per well and allowed to adhere overnight.

-

Compound Exposure: The following day, the culture medium is replaced with fresh medium containing serial dilutions of the test compounds. Plates are then incubated for 72 hours.

-

Viability Assessment: Cell viability is assessed using the Resazurin reduction assay. Resazurin is added to each well, and plates are incubated for 4 hours. Fluorescence is measured to determine the percentage of viable cells relative to the vehicle control.

-

CC₅₀ Calculation: The 50% cytotoxic concentration (CC₅₀) is calculated by fitting the dose-response data to a sigmoidal curve using non-linear regression analysis.

References

- 1. Functionalized Dioxonaphthoimidazoliums: A Redox Cycling Chemotype with Potent Bactericidal Activities against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Research Portal [ourarchive.otago.ac.nz]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Functionalized Dioxonaphthoimidazoliums: A Redox Cycling Chemotype with Potent Bactericidal Activities against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

Methodological & Application

Application Notes and Protocols: Determination of Minimum Inhibitory Concentration (MIC) for Antibacterial Agent 62

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibacterial Agent 62 is a novel synthetic compound demonstrating significant promise in combating a broad spectrum of bacterial pathogens. Understanding its potency is critical for further development and clinical application. The Minimum Inhibitory Concentration (MIC) is a fundamental measure of an antimicrobial agent's in vitro activity, defined as the lowest concentration that inhibits the visible growth of a microorganism.[1][2][3] This document provides a detailed protocol for determining the MIC of this compound using the broth microdilution method, a standardized and widely accepted technique.[4][5] Adherence to this protocol will ensure reproducible and accurate results, facilitating the evaluation of this new antibacterial candidate.

Principle of the Assay

The broth microdilution method involves challenging a standardized bacterial inoculum with serial dilutions of this compound in a liquid growth medium.[6][7] Following incubation, the presence or absence of visible bacterial growth is determined. The MIC is the lowest concentration of the agent that prevents turbidity, indicating the inhibition of bacterial growth.[1][8]

Hypothetical Mechanism of Action of this compound

It is hypothesized that this compound functions by inhibiting bacterial DNA gyrase (topoisomerase II), a critical enzyme responsible for relieving topological stress during DNA replication. By binding to the DNA gyrase-DNA complex, the agent prevents the re-ligation of the cleaved DNA strands, leading to double-strand breaks and ultimately, cell death. This targeted action on a key bacterial pathway underscores its potential as a potent therapeutic agent.

Caption: Hypothetical mechanism of action for this compound.

Materials and Equipment

Reagents and Media:

-

This compound (stock solution of known concentration)

-

Cation-Adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial strains (e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213, Pseudomonas aeruginosa ATCC 27853)

-

Sterile 0.85% saline

-

0.5 McFarland turbidity standard

-

Sterile deionized water

Equipment:

-

Sterile 96-well microtiter plates (U-bottom)

-

Multichannel pipette (8- or 12-channel)

-

Single-channel pipettes

-

Sterile pipette tips

-

Incubator (35°C ± 2°C)

-

Spectrophotometer or nephelometer

-

Vortex mixer

-

Sterile tubes for dilutions

Experimental Protocol

Preparation of this compound Dilutions

-

Prepare a stock solution of this compound in a suitable solvent and sterilize by filtration if necessary. The concentration should be at least 10 times the highest concentration to be tested.

-

In a sterile 96-well plate, add 100 µL of sterile CAMHB to all wells.

-

Add 100 µL of the this compound stock solution to the first column of wells. This will be the highest concentration.

-

Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.

-

Column 11 will serve as the growth control (no antibiotic), and column 12 will be the sterility control (no bacteria).

Inoculum Preparation

-

From a fresh (18-24 hours) agar plate, select 3-5 morphologically similar colonies of the test bacterium.

-

Suspend the colonies in sterile saline.

-

Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard using a spectrophotometer (absorbance at 625 nm of 0.08-0.13) or by visual comparison. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

Inoculation and Incubation

-

Within 15 minutes of preparation, inoculate each well (columns 1-11) of the microtiter plate with 100 µL of the diluted bacterial suspension. Do not inoculate the sterility control wells (column 12).

-

The final volume in each well will be 200 µL.

-

Seal the plate with a breathable film or place it in a container with a loose-fitting lid to prevent evaporation.

-

Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

Reading and Interpreting Results

-

After incubation, examine the plate for bacterial growth. The sterility control (column 12) should show no growth (clear). The growth control (column 11) should show distinct turbidity.

-

The MIC is the lowest concentration of this compound at which there is no visible growth (no turbidity) in the wells.

-

A reading aid, such as a viewing box with a dark background, can be used to facilitate the determination of the MIC.

Caption: Workflow for the MIC assay of this compound.

Data Presentation

The MIC values for this compound should be recorded and presented in a clear, tabular format. This allows for easy comparison of its activity against different bacterial species.

| Bacterial Species | ATCC Strain | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Escherichia coli | 25922 | 0.5 - 4 | 1 | 2 |

| Staphylococcus aureus | 29213 | 0.25 - 2 | 0.5 | 1 |

| Pseudomonas aeruginosa | 27853 | 1 - 16 | 4 | 8 |

| Klebsiella pneumoniae | 700603 | 0.5 - 8 | 2 | 4 |

| Enterococcus faecalis | 29212 | 1 - 8 | 2 | 8 |

MIC₅₀: The concentration of the agent that inhibits 50% of the tested isolates. MIC₉₀: The concentration of the agent that inhibits 90% of the tested isolates.

Quality Control

To ensure the accuracy and reproducibility of the MIC assay, quality control (QC) must be performed concurrently with each test run. This involves testing standard reference strains with known MIC values for the antimicrobial agents being evaluated.

-

QC Strains: Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213, and Pseudomonas aeruginosa ATCC 27853 are commonly used QC strains.

-

Acceptance Criteria: The obtained MIC values for the QC strains must fall within the acceptable ranges established by the Clinical and Laboratory Standards Institute (CLSI).

Troubleshooting

| Issue | Possible Cause | Recommended Action |

| No growth in the growth control well | Inoculum was not viable or was not added to the well. | Repeat the assay, ensuring proper inoculum preparation and addition. Check the viability of the bacterial stock. |

| Growth in the sterility control well | Contamination of the medium or plate. | Discard the plate and repeat the assay with fresh, sterile materials. |

| MIC values for QC strains are out of range | Incorrect inoculum density, improper incubation conditions, or expired reagents. | Verify the McFarland standard and inoculum dilution. Check incubator temperature and duration. Ensure all reagents and media are within their expiration dates. |

| "Skipped" wells (growth at a higher concentration than a well with no growth) | Pipetting error or contamination. | Review pipetting technique for accuracy and consistency. Repeat the assay with careful attention to aseptic technique. |

By following this detailed protocol, researchers can reliably determine the MIC of this compound, providing crucial data for its continued development as a potential therapeutic agent.

References

- 1. Mechanisms of Antibacterial Drugs | Microbiology [courses.lumenlearning.com]

- 2. Antibiotic - Wikipedia [en.wikipedia.org]

- 3. The role of bacterial signaling networks in antibiotics response and resistance regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antibiotic action and resistance: updated review of mechanisms, spread, influencing factors, and alternative approaches for combating resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Studies on Antibiotic Sensitivity Pattern of Pseudomonas aeruginosa Isolated from Hospitalized Patients [scirp.org]

- 6. BSCI 424 Pathogenic Microbiology -- Mechanisms of Antibiotic Action and Resistance [science.umd.edu]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols: Time-Kill Curve Assay for Antibacterial Agent 62

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The time-kill curve assay is a crucial in vitro method used to assess the pharmacodynamic properties of an antimicrobial agent.[1][2][3][4] It provides detailed information about the rate and extent of bacterial killing over time, helping to classify an agent as bactericidal or bacteriostatic.[2][3][5] This document provides a comprehensive protocol for performing a time-kill curve assay for a novel antibacterial agent, designated here as "Antibacterial Agent 62".

A bactericidal effect is generally defined as a ≥ 3-log10 (99.9%) reduction in the colony-forming units per milliliter (CFU/mL) of the initial inoculum.[2] A bacteriostatic effect is characterized by a < 3-log10 reduction in the initial inoculum.[5] This assay is essential for the preclinical evaluation of new antibiotics and for understanding their potential therapeutic efficacy.

Key Concepts:

-

Minimum Inhibitory Concentration (MIC): The lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[5] Determining the MIC is a prerequisite for a time-kill assay.

-

Bactericidal Activity: The ability of an antimicrobial agent to kill bacteria.[2]

-

Bacteriostatic Activity: The ability of an antimicrobial agent to inhibit the growth of bacteria.[2]

-

Synergy: The interaction of two or more agents to produce a combined effect greater than the sum of their separate effects. In a time-kill assay, synergy is often defined as a ≥ 2-log10 decrease in CFU/mL compared to the most active single agent.[5][6]

-

Antagonism: The interaction of two or more agents where the combined effect is less than the effect of the most active single agent.

Experimental Protocol

This protocol outlines the steps for performing a time-kill curve assay to evaluate the antimicrobial activity of this compound.

1. Materials:

-

This compound (stock solution of known concentration)

-

Test microorganism (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Tryptic Soy Agar (TSA) or other suitable agar medium

-

Phosphate-buffered saline (PBS)

-

Sterile culture tubes or flasks

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Incubator (37°C)

-

Shaking incubator (optional)

-

Spiral plater or manual plating supplies (spread plates)

-

Colony counter

2. Preliminary Steps: MIC Determination

Before initiating the time-kill assay, the MIC of this compound against the test organism must be determined using a standardized method such as broth microdilution according to Clinical and Laboratory Standards Institute (CLSI) guidelines.[5]

3. Inoculum Preparation:

-

From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test microorganism.

-

Inoculate the colonies into a tube containing 5 mL of CAMHB.

-

Incubate the broth culture at 37°C until it reaches the logarithmic phase of growth, typically indicated by a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

-

Dilute the bacterial suspension in fresh CAMHB to achieve a final starting inoculum of approximately 5 x 10^5 CFU/mL in the test tubes.[6]

4. Time-Kill Assay Procedure:

-

Prepare serial dilutions of this compound in CAMHB at concentrations corresponding to fractions and multiples of the predetermined MIC (e.g., 0.25x, 0.5x, 1x, 2x, and 4x MIC).[5]

-

Include a growth control tube containing only the bacterial inoculum in CAMHB without any antibacterial agent.

-

Dispense the appropriate volume of the diluted bacterial suspension into each tube containing the different concentrations of this compound and the growth control.

-

Incubate all tubes at 37°C, with shaking if appropriate for the test organism.

-

At specified time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot (e.g., 100 µL) from each tube.[6][7]

-

Perform serial 10-fold dilutions of the collected aliquots in sterile PBS to achieve a countable number of colonies.

-

Plate a specific volume (e.g., 10 µL or 100 µL) of each dilution onto agar plates.

-

Incubate the plates at 37°C for 18-24 hours.

-

Count the number of colonies on the plates that have between 30 and 300 colonies to determine the CFU/mL.

5. Data Analysis:

-

Calculate the CFU/mL for each time point and concentration using the following formula:

-

CFU/mL = (Number of colonies x Dilution factor) / Volume plated (in mL)

-

-

Transform the CFU/mL values to log10 CFU/mL.

-

Plot the mean log10 CFU/mL (y-axis) against time (x-axis) for each concentration of this compound and the growth control.[8]

Data Presentation

The results of the time-kill curve assay for this compound against a hypothetical bacterial strain are summarized in the tables below.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound

| Bacterial Strain | MIC (µg/mL) |

| Staphylococcus aureus ATCC 29213 | 2 |

| Escherichia coli ATCC 25922 | 8 |

Table 2: Time-Kill Curve Data for this compound against S. aureus ATCC 29213 (MIC = 2 µg/mL)

| Time (hours) | Growth Control (log10 CFU/mL) | 0.5x MIC (1 µg/mL) (log10 CFU/mL) | 1x MIC (2 µg/mL) (log10 CFU/mL) | 2x MIC (4 µg/mL) (log10 CFU/mL) | 4x MIC (8 µg/mL) (log10 CFU/mL) |

| 0 | 5.70 | 5.71 | 5.69 | 5.70 | 5.68 |

| 2 | 6.30 | 5.50 | 4.80 | 4.10 | 3.50 |

| 4 | 7.10 | 5.30 | 3.90 | 3.00 | <2.00 |

| 6 | 7.90 | 5.10 | 3.10 | <2.00 | <2.00 |

| 8 | 8.50 | 5.20 | 2.50 | <2.00 | <2.00 |

| 12 | 9.10 | 5.80 | 2.80 | <2.00 | <2.00 |

| 24 | 9.50 | 6.50 | 3.50 | <2.00 | <2.00 |

Table 3: Interpretation of Time-Kill Curve Results

| Concentration | Maximum Log10 Reduction at 24h | Interpretation |

| 0.5x MIC | No significant reduction | No effect |

| 1x MIC | 3.19 | Bacteriostatic |

| 2x MIC | >3.70 | Bactericidal |

| 4x MIC | >3.68 | Bactericidal |

Visualizations

Experimental Workflow Diagram

Caption: Workflow for the time-kill curve assay.

Logical Relationship of Key Parameters

Caption: Interpretation of time-kill assay results.

References

- 1. Time-kill curve analysis and pharmacodynamic modelling for in vitro evaluation of antimicrobials against Neisseria gonorrhoeae - PMC [pmc.ncbi.nlm.nih.gov]

- 2. emerypharma.com [emerypharma.com]

- 3. Resistance Modulation Action, Time-Kill Kinetics Assay, and Inhibition of Biofilm Formation Effects of Plumbagin from Plumbago zeylanica Linn - PMC [pmc.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. actascientific.com [actascientific.com]

- 6. academic.oup.com [academic.oup.com]

- 7. 4.4. Time–Kill Curve Assay [bio-protocol.org]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols for "Antibacterial Agent 62" Stock Solution Preparation

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the preparation of stock solutions of "Antibacterial Agent 62," a novel antimicrobial compound. The following guidelines are based on established practices for handling and preparing stock solutions of antibacterial agents for research and development purposes.

Introduction

Accurate and consistent preparation of stock solutions is critical for obtaining reliable and reproducible results in antimicrobial research. This protocol outlines the necessary steps for dissolving, sterilizing, and storing "this compound" to ensure its stability and efficacy in various experimental settings. The provided methodologies are adaptable for use in a range of applications, from initial screening assays to more complex mechanism-of-action studies.

Materials and Equipment

Materials:

-

"this compound" (powder form)

-

Sterile, high-purity solvent (e.g., Dimethyl Sulfoxide (DMSO), Ethanol, sterile distilled water)

-

Sterile, conical centrifuge tubes (e.g., 15 mL and 50 mL)

-

Sterile, microcentrifuge tubes (e.g., 1.5 mL) for aliquoting

-

Syringe filters (0.22 µm pore size, compatible with the chosen solvent)

-

Sterile syringes

Equipment:

-

Analytical balance

-

Vortex mixer

-

Magnetic stirrer and stir bar (optional)

-

Biological safety cabinet (BSC)

-

Pipettes and sterile filter tips

-

-20°C or -80°C freezer

-

4°C refrigerator

Quantitative Data Summary

The following tables provide a summary of recommended concentrations, solvents, and storage conditions for antibacterial stock solutions. These are general recommendations and may need to be optimized for "this compound".

Table 1: Recommended Solvents for Antibacterial Agents

| Solvent | Common Uses and Considerations | Sterilization Method |

| Dimethyl Sulfoxide (DMSO) | A versatile solvent for many non-polar compounds. May exhibit toxicity to some cell lines at higher concentrations. | Filtration not typically required for pure DMSO. |

| Ethanol | Effective for dissolving many organic compounds.[1] | Do not filter sterilize as ethanol can dissolve the filter membrane.[1] |

| Sterile Distilled Water | Used for water-soluble compounds.[1] | Filter sterilize.[2] |

| 50% Ethanol | A mixture used for compounds with intermediate solubility. | Do not filter sterilize.[1] |

| N,N-dimethylformamide (DMF) | Used for certain classes of antibiotics like Rifampicin.[1] | Do not filter sterilize as DMF will dissolve the filter.[1] |

Table 2: Typical Stock and Working Concentrations

| Solution Type | Concentration Range | Purpose |

| Stock Solution | 1 mg/mL - 100 mg/mL | Concentrated solution for long-term storage and dilution. |

| Working Solution | 1 µg/mL - 100 µg/mL | Diluted solution for direct use in experiments. |

Table 3: Recommended Storage Conditions for Antibacterial Stock Solutions

| Storage Temperature | Duration | Notes |

| -20°C | 1-6 months | Suitable for most antibiotic solutions.[2][3] Some antibiotics, like penicillins and tetracyclines, may only be stable for 3 months.[3] |

| -80°C | > 6 months | Recommended for long-term storage to enhance stability.[3] |

| 4°C | Short-term (days to 2 weeks) | Generally not recommended for long-term storage as degradation can occur.[3][4] |

Experimental Protocol: Preparation of "this compound" Stock Solution

This protocol details the steps for preparing a 10 mg/mL stock solution of "this compound" in DMSO.

4.1. Calculation of Required Mass

To prepare a desired volume of a stock solution with a specific concentration, use the following formula:

Mass (mg) = Desired Concentration (mg/mL) x Desired Volume (mL)

Example: For 10 mL of a 10 mg/mL stock solution, you would need 100 mg of "this compound."

4.2. Dissolution Procedure

-

Inside a biological safety cabinet, accurately weigh the calculated mass of "this compound" powder using an analytical balance.

-

Transfer the powder to a sterile conical tube.

-

Add the desired volume of DMSO to the tube.

-

Close the tube tightly and vortex until the powder is completely dissolved. A magnetic stirrer can also be used for this purpose.[5]

4.3. Sterilization

For stock solutions prepared in DMSO or 100% ethanol, filter sterilization is often not necessary.[4] However, if the solvent is water-based, filter sterilization is required.[2]

-

To filter sterilize, draw the solution into a sterile syringe.

-

Attach a 0.22 µm syringe filter to the syringe.

-

Dispense the solution through the filter into a new sterile conical tube.

4.4. Aliquoting and Storage

-

To avoid repeated freeze-thaw cycles which can degrade the compound, it is recommended to aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.[2][3]

-

Label each aliquot clearly with the name of the agent, concentration, date of preparation, and solvent used.

-

Store the aliquots at -20°C or -80°C for long-term storage.[2]